3-Nitro-2-(trifluoromethyl)benzaldehyde
Description
Significance of Fluorinated Aromatic Aldehydes in Synthetic Chemistry
The incorporation of fluorine, particularly as a trifluoromethyl group, into aromatic aldehydes has become a vital strategy in the design of advanced materials and bioactive molecules. nbinno.com The trifluoromethyl group is known for its strong electron-withdrawing nature and high lipophilicity. nbinno.com These characteristics impart several desirable properties to the parent molecule.
Key Properties Conferred by the Trifluoromethyl Group:
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. This can increase the in vivo half-life of pharmaceutical compounds. nbinno.comnih.gov
Increased Bioavailability: The lipophilicity of the -CF₃ group can improve a molecule's ability to permeate biological membranes, a critical factor for drug efficacy. nbinno.comnih.gov
Modified Acidity/Basicity: The potent electron-withdrawing effect of the -CF₃ group can significantly alter the acidity or basicity of nearby functional groups, which can be used to fine-tune interactions with biological targets. wikipedia.org
Unique Binding Interactions: The trifluoromethyl group can participate in specialized non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, enhancing binding affinity and selectivity to target receptors. nih.gov
These properties have led to the widespread use of trifluoromethylated compounds in pharmaceuticals, including antidepressants and anti-inflammatory drugs, as well as in the agrochemical industry for creating potent herbicides and insecticides. nbinno.comwikipedia.orgwikipedia.org Aromatic aldehydes containing this group serve as versatile building blocks for introducing these beneficial properties into more complex molecular architectures. innospk.comchemicalbook.com
Table 1: Physicochemical Properties of Structurally Related Benzaldehydes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL at 25°C) |
|---|---|---|---|---|---|
| 2-(Trifluoromethyl)benzaldehyde (B1295035) | 447-61-0 | C₈H₅F₃O | 174.12 | Not specified | 1.32 |
| 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | C₈H₅F₃O | 174.12 | 83-86 (at 30 mmHg) | 1.301 |
| 2-Nitrobenzaldehyde | 552-89-6 | C₇H₅NO₃ | 151.12 | 152 | Not applicable (solid) |
| 3-Nitrobenzaldehyde (B41214) | 99-61-6 | C₇H₅NO₃ | 151.12 | 164 (at 23 mmHg) | Not applicable (solid) |
Note: Data sourced from various chemical suppliers and databases. innospk.comchemicalbook.com Properties for 3-Nitro-2-(trifluoromethyl)benzaldehyde are not available due to a lack of specific literature.
Contextualizing ortho-Nitrobenzaldehydes in Complex Molecular Syntheses
The ortho-nitrobenzaldehyde scaffold is a classic and highly valuable intermediate in organic chemistry. researchgate.net The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. wikipedia.org This electronic influence, combined with the reactivity of the adjacent aldehyde group, makes ortho-nitrobenzaldehydes versatile precursors for a variety of complex molecules.
One of the most historically significant applications is the Baeyer–Drewson indigo synthesis, where 2-nitrobenzaldehyde condenses with acetone in a basic solution to produce the dye indigo. wikipedia.orgwikipedia.org This reaction highlights the ability of the ortho-nitro group to participate in intramolecular cyclization reactions after the initial condensation.
Synthetic Utility of the ortho-Nitrobenzaldehyde Moiety:
Precursor to Heterocycles: The reduction of the nitro group to an amine provides a convenient route to various nitrogen-containing heterocyclic systems, such as indoles and quinolines, through subsequent intramolecular reactions with derivatives of the aldehyde function. mdpi.com
Photoremovable Protecting Groups: The ortho-nitrobenzyl group, derived from the corresponding aldehyde, is a well-known photoremovable protecting group. It can be used to mask sensitive functional groups, which can then be deprotected under mild conditions using UV light. wikipedia.org
Intermediate for Pharmaceuticals and Dyes: Beyond indigo, substituted ortho-nitrobenzaldehydes are key starting materials for the synthesis of various pharmaceuticals, dyes, and materials for non-linear optics. researchgate.net
Overview of Academic Research Perspectives on this compound
Direct academic studies and detailed research findings specifically on this compound are limited in publicly accessible scientific literature. However, the compound's reactivity and potential applications can be logically inferred from the combined electronic effects of its powerful substituent groups.
The presence of two strong electron-withdrawing groups (ortho-trifluoromethyl and meta-nitro) would render the aromatic ring exceptionally electron-deficient. This high degree of deactivation would make electrophilic aromatic substitution reactions extremely difficult. Conversely, the ring would be highly activated towards nucleophilic aromatic substitution, potentially allowing for the displacement of a suitable leaving group.
The aldehyde group's reactivity would also be significantly enhanced. The electron-withdrawing nature of the adjacent trifluoromethyl group and the meta-nitro group would increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. This suggests that this compound would be a highly reactive substrate in reactions such as:
Condensation reactions (e.g., Knoevenagel, aldol).
Wittig and related olefination reactions.
Reductive amination to form corresponding amines.
Research on analogous molecules, such as 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, demonstrates that the combination of nitro and trifluoromethyl groups can lead to enhanced reactivity in certain chemical transformations. beilstein-journals.org Similarly, studies involving various substituted ortho-nitrobenzaldehydes in the synthesis of 2-CF₃-indoles underscore the synthetic utility of combining these structural motifs. mdpi.com These related studies provide a framework for predicting the chemical behavior and potential research avenues for this compound as a specialized building block in the synthesis of novel, highly functionalized organic molecules.
Table 2: Summary of Functional Group Contributions
| Functional Group | Position | Key Synthetic Influence |
|---|---|---|
| Aldehyde (-CHO) | 1 | Electrophilic center for C-C bond formation; can be oxidized to a carboxylic acid or reduced to an alcohol. |
| Trifluoromethyl (-CF₃) | 2 | Strong electron-withdrawing effect, increases electrophilicity of the aldehyde, enhances metabolic stability and lipophilicity in derivatives. nih.gov |
| Nitro (-NO₂) | 3 | Strong electron-withdrawing effect, deactivates ring to electrophilic attack, can be reduced to an amine for further functionalization. researchgate.netwikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
112641-22-2 |
|---|---|
Molecular Formula |
C8H4F3NO3 |
Molecular Weight |
219.12 g/mol |
IUPAC Name |
3-nitro-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)7-5(4-13)2-1-3-6(7)12(14)15/h1-4H |
InChI Key |
LENLYIUAIZPRRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Nitro 2 Trifluoromethyl Benzaldehyde and Analogues
Precursor-Based Synthesis Strategies
The formation of trifluoromethylated benzaldehydes often begins with simpler precursor molecules, which are systematically built up to the desired product through a series of reactions. These strategies are fundamental in accessing the core structure of these valuable chemical intermediates.
Hydrolysis-Mediated Routes to Trifluoromethylated Benzaldehydes
One common pathway to trifluoromethylated benzaldehydes involves the hydrolysis of benzal halide precursors. For instance, the synthesis of 2-(Trifluoromethyl)benzaldehyde (B1295035) can be achieved by the hydrolysis of o-trifluoromethyl benzal fluoride (B91410). In this process, the benzal fluoride is heated with water, often in the presence of a catalyst like iron(III) chloride, to convert the dihalide group into a formyl group. google.com A typical procedure involves heating o-trifluoromethyl benzal fluoride to around 110-115 °C and gradually adding water. google.com The reaction progress is monitored by gas chromatography until the starting material is consumed. google.com While effective, this method can require high temperatures and the use of corrosive acids, as some protocols use concentrated sulfuric acid for the hydrolysis step. google.com The development of methods that rely on more facile hydrolysis of trifluoromethyl groups is an area of ongoing research, aiming to provide access to complex molecules under milder conditions. elsevierpure.comnih.gov
Grignard Reaction Pathways in Substituted Benzaldehyde (B42025) Formation
Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. bartleby.com While commonly used to add alkyl or aryl groups to aldehydes and ketones to produce alcohols, they can also be adapted for the synthesis of the aldehydes themselves. organic-chemistry.org One such approach involves the reaction of a Grignard reagent (R-MgX) with a formylating agent. For example, arylmagnesium halides can react with orthoformates, such as triethyl orthoformate, followed by acidic hydrolysis to yield the corresponding aromatic aldehyde.
The Grignard reagent, acting as a strong nucleophile, adds to the carbonyl carbon of a ketone or aldehyde. organic-chemistry.org In the context of synthesizing substituted benzaldehydes, an appropriately substituted arylmagnesium halide can be prepared and reacted with a suitable electrophile that can be converted to an aldehyde function. The versatility of Grignard reagents allows for their application in the synthesis of a wide array of substituted aromatic compounds. organic-chemistry.orgbeilstein-journals.org However, the reaction conditions must be strictly anhydrous, as Grignard reagents are highly reactive towards protic solvents like water. bartleby.com
Table 1: Grignard Reaction Conditions for Aldehyde Synthesis
| Grignard Reagent | Formylating Agent | Product Type | Key Consideration |
|---|---|---|---|
| Arylmagnesium Halide | Triethyl Orthoformate | Aromatic Aldehyde | Requires subsequent acidic hydrolysis. |
| Arylmagnesium Halide | N-Formylmorpholine | Aromatic Aldehyde | Direct formylation agent. |
Diazotization-Coupling Sequences for Aromatic Aldehydes
Aromatic amines serve as versatile precursors for various functional groups via the formation of diazonium salts. The process, known as diazotization, involves treating a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.org The resulting diazonium salt is a valuable intermediate that can undergo a range of substitution reactions. rsc.org
For aldehyde synthesis, the diazonium group can be replaced with a nitrile group through the Sandmeyer reaction, using copper(I) cyanide. The resulting benzonitrile (B105546) can then be reduced to the corresponding benzaldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) or by Stephen aldehyde synthesis.
Diazo coupling reactions, where the diazonium salt acts as an electrophile, are primarily used to form azo compounds, which are important dyes. quora.comlibretexts.org However, the versatility of the diazonium intermediate makes it a key access point for many other functionalities on the aromatic ring, indirectly enabling the synthesis of complex aldehydes. organic-chemistry.org Green chemistry approaches to diazotization have been explored, utilizing water as a solvent and recyclable catalysts to improve the environmental profile of these reactions. researchgate.net
Selective Fluorination Approaches in Benzyl (B1604629) Systems
The direct introduction of fluorine onto a molecule is a critical strategy for synthesizing fluorinated compounds. Selective fluorination of benzylic C(sp³)–H bonds is a powerful method for creating benzyl fluorides, which can be precursors to benzaldehydes. d-nb.info Various methods have been developed to achieve this transformation.
Photocatalysis using agents like xanthone (B1684191) or 9-fluorenone (B1672902) under visible light can activate benzylic C-H bonds for fluorination in the presence of a fluorine source such as Selectfluor. organic-chemistry.orgbeilstein-journals.org Metal-catalyzed approaches are also common, employing catalysts based on iron, copper, or palladium to facilitate the reaction with electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgbeilstein-journals.org These reactions often proceed via a radical mechanism, where a benzylic hydrogen is abstracted, followed by trapping of the resulting radical with a fluorine atom. beilstein-journals.org Furthermore, the deoxyfluorination of benzyl alcohols provides another route to benzyl fluorides, utilizing reagents that can convert a hydroxyl group into a fluorine atom. thieme-connect.com
Table 2: Catalytic Systems for Benzylic C-H Fluorination
| Catalyst System | Fluorine Source | Mechanistic Pathway | Reference |
|---|---|---|---|
| 9-Fluorenone (Photocatalyst) | Selectfluor | Radical Abstraction/Trapping | organic-chemistry.org |
| Iron(II) acetylacetonate | Selectfluor | Radical Pathway | beilstein-journals.org |
| Copper(I) / NFSI | N-Fluorobenzenesulfonimide (NFSI) | Radical Relay | beilstein-journals.org |
Functional Group Transformations on Aromatic Ring Systems
An alternative to building the molecule from simple precursors is to modify an existing, suitably substituted aromatic ring. For the synthesis of 3-Nitro-2-(trifluoromethyl)benzaldehyde, a logical precursor is 3-nitrobenzotrifluoride (B1630513). This compound can be synthesized by the direct nitration of benzotrifluoride (B45747). The reaction typically involves treating benzotrifluoride with a mixture of fuming nitric acid and concentrated sulfuric acid at controlled temperatures (e.g., 20-30°C). prepchem.com The trifluoromethyl group is a meta-directing deactivator, leading to the desired 3-nitro isomer as the major product. prepchem.com
Once 3-nitrobenzotrifluoride is obtained, the next step is the introduction of the aldehyde group at the 2-position. This can be challenging due to the deactivating nature of both the nitro and trifluoromethyl groups. One potential route is ortho-lithiation, where a strong base like lithium diisopropylamide (LDA) could selectively deprotonate the 2-position, followed by quenching the resulting aryllithium species with a formylating agent such as N,N-dimethylformamide (DMF).
Similarly, one could start with 2-(trifluoromethyl)benzaldehyde and introduce a nitro group. The formyl group is a meta-directing deactivator, as is the trifluoromethyl group. Nitration of 2-(trifluoromethyl)benzaldehyde would therefore be expected to yield a mixture of products, with substitution at the 3- and 5-positions being possible, requiring subsequent separation of the desired isomer.
Sustainable Approaches in the Preparation of Nitro-Trifluoromethylated Aldehydes
Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce environmental impact through the use of greener reagents, solvents, and reaction conditions. d-nb.info In the context of synthesizing compounds like this compound, several strategies can be employed.
The use of water as a solvent, where feasible, is a key aspect of green chemistry. For instance, certain diazotization-iodination reactions have been successfully carried out in water using a sulfonic acid-based cation-exchange resin as a recyclable proton source. organic-chemistry.org Electrocatalysis represents another sustainable approach, as it uses electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. thieme-connect.com The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is also crucial. For example, K-10 montmorillonite (B579905) clay has been used as a solid acid catalyst for diazotization and coupling reactions, offering an environmentally benign alternative to homogeneous acid catalysts. researchgate.net Applying these principles—such as using water as a solvent, employing recyclable catalysts, or utilizing electrochemical methods—to the synthetic steps outlined above can significantly improve the sustainability of producing nitro-trifluoromethylated aldehydes.
Reactivity and Reaction Mechanisms of 3 Nitro 2 Trifluoromethyl Benzaldehyde
Nucleophilic Addition Reactions at the Aldehyde Carbonyl
The aldehyde functional group in 3-Nitro-2-(trifluoromethyl)benzaldehyde is highly susceptible to nucleophilic attack. The strong electron-withdrawing effects of the ortho-trifluoromethyl and meta-nitro groups synergistically decrease the electron density at the carbonyl carbon, making it a powerful electrophile.
Henry Reactions with Nitroalkanes and Trifluoromethyl Ketones
The Henry reaction, also known as the nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, catalyzed by a base. wikipedia.org The reaction begins with the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. wikipedia.org The resulting β-nitro alcohol is a versatile synthetic intermediate. wikipedia.org
Given the pronounced electrophilicity of its carbonyl carbon, this compound is an excellent substrate for the Henry reaction. It readily reacts with nitroalkanes like nitromethane in the presence of a base to yield the corresponding β-nitro alcohol. These products are valuable precursors for synthesizing more complex molecules, including amino alcohols and nitroalkenes. The reaction can be performed under various conditions, including catalyst-free systems using tap water as a medium. researchgate.net
Table 1: Examples of Henry Reactions with Substituted Benzaldehydes
| Aldehyde | Nitroalkane | Catalyst/Conditions | Product |
|---|---|---|---|
| 2-Fluorobenzaldehyde | Nitromethane | Co(II)-salen complex, CH₂Cl₂ | 1-(2-Fluorophenyl)-2-nitroethanol osti.gov |
| p-Nitrobenzaldehyde | Nitromethane | Cu(OAc)₂·H₂O, Chiral Ligand | (S)-1-(4-Nitrophenyl)-2-nitroethanol |
Schiff Base Formation with Primary Amines
Schiff bases, or imines, are formed through the condensation reaction between an aldehyde or ketone and a primary amine. rsisinternational.org This reversible reaction typically proceeds under acid or base catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. rsisinternational.org Aromatic aldehydes with electron-withdrawing groups are particularly effective in forming stable Schiff bases. rsisinternational.org
This compound is expected to react efficiently with various primary amines to form the corresponding N-benzylidene derivatives. The reaction with chiral amines, such as (1R,2R)-(-)-1,2-diaminocyclohexane, can produce chiral Schiff base ligands, which are valuable in asymmetric catalysis. nih.gov The synthesis is often carried out by refluxing the reactants in a solvent like ethanol. nih.gov
Table 2: Schiff Base Formation with Nitrobenzaldehydes
| Aldehyde | Amine | Conditions | Product Type |
|---|---|---|---|
| 3-Nitrobenzaldehyde (B41214) | 3-Nitroaniline | Ethanol, Acetic Acid | 3-Nitro-N-(3-nitrobenzylidene)aniline |
| 2-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-Diaminocyclohexane | Absolute Ethanol, Reflux | Chiral Schiff Base Ligand nih.gov |
General Condensation Reactions
Beyond the Henry reaction, this compound is a suitable electrophile for other condensation reactions, such as the aldol condensation. researchgate.net In these reactions, an enolate ion generated from a ketone or another enolizable carbonyl compound acts as the nucleophile. researchgate.net The Claisen-Schmidt condensation, a type of aldol condensation between an aromatic aldehyde and a ketone, is a prominent example. scribd.com
The reaction of this compound with a ketone like acetophenone, in the presence of a base such as sodium hydroxide, would proceed via an aldol addition to form a β-hydroxy ketone intermediate. This intermediate typically undergoes spontaneous dehydration to yield a conjugated enone, known as a chalcone. scribd.com The electron-withdrawing substituents on the benzaldehyde (B42025) ring facilitate this condensation.
Table 3: Aldol-Type Condensation Reactions with Aromatic Aldehydes
| Aldehyde | Ketone/Nitrile | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 3-Nitrobenzaldehyde | Acetophenone | NaOH, Water/Ethanol | 3-Nitrochalcone scribd.com |
| p-Trifluoromethylbenzaldehyde | (Trimethylsilyl)acetonitrile | Trimethylsilyl trifluoromethanesulfonate | β-hydroxy nitrile derivative richmond.edu |
Transformations Involving the Aromatic Nitro Group
The nitro group on the aromatic ring is a key functional handle that can be chemically transformed, leading to a diverse range of derivatives.
Reduction Reactions to Amino-Substituted Derivatives
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Various reagents can accomplish this, with the choice often depending on the presence of other functional groups. For a molecule like this compound, a chemoselective reducing agent is required to avoid simultaneous reduction of the aldehyde group.
However, a common strategy involves the reduction of both functional groups. For instance, using a strong reducing agent like lithium aluminium hydride (LiAlH₄) on 3-nitrobenzaldehyde has been shown to yield azoxy or azo compounds rather than the expected aminobenzyl alcohol, indicating a complex reaction pathway. researchgate.net A more controlled approach might involve first reducing the aldehyde to an alcohol with a milder reagent like sodium borohydride (B1222165), which typically does not affect the nitro group, followed by a separate reduction of the nitro group. oxinst.com
Table 4: Potential Reagents for Nitro Group Reduction
| Reagent | Conditions | Comments |
|---|---|---|
| H₂, Pd/C | Catalytic Hydrogenation | Highly efficient but may also reduce the aldehyde. |
| Fe, Acidic Media (e.g., AcOH) | Acidic Reduction | Mild and often chemoselective for the nitro group. |
| SnCl₂, HCl | Stannous Chloride Reduction | Classic method for reducing aromatic nitro compounds. |
The resulting 3-amino-2-(trifluoromethyl)benzaldehyde or its corresponding benzyl (B1604629) alcohol derivative is a key intermediate for further synthetic applications, including the construction of heterocyclic systems.
Intramolecular Cyclization Triggered by Nitro Group Reduction
The amino-substituted derivatives obtained from the reduction of this compound are precursors for intramolecular cyclization reactions, a powerful strategy for synthesizing heterocyclic compounds. Once the nitro group is reduced to an amine, this new nucleophilic center can react with an electrophilic site within the same molecule.
For example, the in situ formation of an amino group ortho to a side chain containing an electrophile can lead to spontaneous cyclization. In related systems, the reduction of a 2-nitrobenzyl alcohol derivative can lead to an intermediate 2-nitrosobenzaldehyde, which then undergoes condensation and cyclization to form cinnolines. rsc.org A similar strategy could be envisioned where the reduced 3-amino-2-(trifluoromethyl)benzaldehyde is reacted with a reagent to introduce a suitable side chain, which then cyclizes to form benzodiazepines, quinolines, or other heterocycles. researchgate.net The synthesis of 2-trifluoromethyl benzimidazoles, for example, proceeds via the condensation of a diamine followed by intramolecular cyclization. rsc.org
This pathway highlights the synthetic utility of the nitro group as a masked amino group, enabling the construction of complex molecular architectures through a reduction-cyclization sequence.
Olefination Reactions
The aldehyde functional group of this compound readily participates in olefination reactions, which are fundamental carbon-carbon bond-forming processes that convert a carbonyl group into a carbon-carbon double bond (an alkene). The presence of strong electron-withdrawing nitro and trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ylides or other carbanionic species used in olefination.
Catalytic olefination provides a direct method for synthesizing trifluoromethylated alkenes from carbonyl compounds. Research on the catalytic olefination of ortho-nitrobenzaldehydes with 1,1,1-trichlorotrifluoroethane (CF₃CCl₃) has demonstrated a pathway to stereoselectively produce trifluoromethylated ortho-nitrostyrenes. mdpi.com This reaction, typically catalyzed by a phosphine, proceeds effectively with various substituted 2-nitrobenzaldehydes. mdpi.com
Given the structural similarity, this compound is expected to react analogously. The proposed mechanism involves the generation of a phosphonium ylide intermediate from the reaction of the phosphine catalyst with CF₃CCl₃. This ylide then reacts with the aldehyde to form the corresponding trifluoromethylated styrene (B11656) derivative. The strong electron-withdrawing nature of the substituents on the benzaldehyde enhances its reactivity towards the ylide.
Table 1: Representative Catalytic Olefination Reaction
| Reactant | Reagent | Catalyst | Product | Ref. |
|---|
Note: The product shown is based on the expected reactivity analogous to that of other 2-nitrobenzaldehydes.
The Horner-Wadsworth-Emmons (HWE) reaction, a widely used variation of the Wittig reaction, is particularly effective for the olefination of aldehydes, including those bearing electron-withdrawing groups. wikipedia.orgalfa-chemistry.com This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphonium ylides used in the traditional Wittig reaction. wikipedia.orgorganicchemistrydata.org A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during workup. alfa-chemistry.comorganic-chemistry.org
For aromatic aldehydes, the HWE reaction typically shows high selectivity for the formation of the thermodynamically more stable (E)-alkene. wikipedia.org The reaction mechanism begins with the deprotonation of the phosphonate reagent by a base (e.g., NaH, NaOMe) to form a stabilized carbanion. organic-chemistry.org This carbanion then undergoes nucleophilic addition to the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently eliminates a phosphate ester to form the alkene. organic-chemistry.org The strong electron-withdrawing groups on the aromatic ring of the substrate facilitate the initial nucleophilic attack, promoting an efficient reaction.
Table 2: Representative Horner-Wadsworth-Emmons Reaction
| Reactant | Reagent | Base | Product (Major) | Ref. |
|---|
Note: This represents a typical HWE reaction; specific experimental data for this substrate was not found in the searched literature.
Cycloaddition Chemistry and Related Pericyclic Reactions
The aldehyde group of this compound serves as a key functional handle for engaging in cycloaddition reactions, particularly through the in situ formation of 1,3-dipoles like azomethine ylides. These reactions provide powerful methods for the stereoselective synthesis of complex heterocyclic structures.
The [3+2] cycloaddition of azomethine ylides is a highly efficient method for the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines. scispace.comnih.gov Aromatic aldehydes are common precursors for the in situ generation of azomethine ylides through condensation with an α-amino acid or its ester derivative (e.g., sarcosine or methyl glycinate). nih.govresearchgate.net
In this process, this compound would react with the amino acid ester to form an intermediate imine. In the presence of a catalyst, often a silver salt like silver acetate (AgOAc), or through thermal decarboxylation (for non-esterified amino acids), the imine is converted into an azomethine ylide. scispace.com This 1,3-dipole can then be trapped by a dipolarophile, such as an activated alkene (e.g., N-phenylmaleimide or dimethyl acetylenedicarboxylate), to yield a highly functionalized pyrrolidine (B122466) ring system. scispace.com The reaction often proceeds with high diastereoselectivity. scispace.com The presence of the electron-withdrawing groups on the benzaldehyde-derived portion of the ylide can influence the dipole's stability and reactivity profile.
Table 3: Representative [3+2] Cycloaddition Reaction
| Aldehyde | Amino Acid Derivative | Dipolarophile | Product | Ref. |
|---|
Note: The product is a highly substituted spiro-pyrrolidine derivative, with stereochemistry dependent on reaction conditions.
While the aldehyde itself does not directly participate in Michael additions, it can serve as a precursor to substrates that do. A plausible pathway involves converting this compound into an α,β-unsaturated nitroalkene (a nitro-styrene derivative). This can be achieved through a Henry reaction (nitro-aldol condensation) with a nitroalkane like nitromethane, followed by dehydration.
The resulting nitroalkene, 1-(2-(Nitromethyl)vinyl)-3-nitro-2-(trifluoromethyl)benzene, would be a highly activated Michael acceptor. The conjugated system is activated by both the nitro group on the vinyl carbon and the strongly electron-withdrawing substituted phenyl ring. This species can then undergo a domino Michael/Mannich reaction. rsc.org In this sequence, a nucleophile (e.g., an enol or enamine derived from a ketone or aldehyde) first adds to the nitroalkene in a Michael fashion. The resulting nitronate intermediate can then be trapped intramolecularly or intermolecularly by an imine in a Mannich-type reaction, leading to the formation of complex, highly functionalized nitrogen-containing structures like substituted pyrrolidines. rsc.orgwikipedia.org This sequence is a powerful tool for building molecular complexity in a single pot. rsc.org
Electrophilic Aromatic Substitution Potentials
Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is challenging due to the presence of two powerful deactivating groups. Both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group strongly withdraw electron density from the benzene (B151609) ring through inductive and resonance effects, making the ring significantly less nucleophilic and thus less reactive towards electrophiles. vanderbilt.edulibretexts.org
When forced to react under harsh conditions, the regioselectivity of the substitution is determined by the directing effects of the existing substituents.
-CF₃ group (at C2): This is a deactivating, meta-director. It will direct incoming electrophiles to the positions meta to itself, which are C4 and C6. vanderbilt.edu
-NO₂ group (at C3): This is also a deactivating, meta-director. It will direct incoming electrophiles to the positions meta to itself, which are C1 and C5. libretexts.org
The potential sites for substitution are C4, C5, and C6.
Attack at C4: This position is meta to the -CF₃ group but ortho to the -NO₂ group.
Attack at C5: This position is meta to the -NO₂ group but para to the -CF₃ group.
Attack at C6: This position is meta to the -CF₃ group and para to the -NO₂ group.
Considering the directing rules, the positions meta to a deactivating group are the least deactivated.
The carbocation intermediate formed from attack at C5 is destabilized by the inductive effect of the adjacent -CF₃ group and the resonance-withdrawing effect of the -NO₂ group.
The intermediate from attack at C6 is destabilized by the adjacent -NO₂ group.
The intermediate from attack at C4 is destabilized by the adjacent -CF₃ group.
Both groups strongly deactivate all positions. However, substitution is generally directed to the position that is meta to both deactivating groups if possible. In this case, no such position exists. The position that is meta to one group but para to the other is generally disfavored. The most likely, though still difficult, substitution would occur at the position that avoids placing the positive charge of the intermediate carbocation adjacent to one of the electron-withdrawing groups. Theoretical calculations suggest that for deactivated benzenes, the regioselectivity results from a combination of slight polarization of the ring's electron density and steric hindrance. rsc.org Given the combined deactivating and steric effects, forcing an electrophilic substitution on this ring would be extremely difficult and likely result in a mixture of products or no reaction under standard conditions.
Table 4: Analysis of Electrophilic Aromatic Substitution Sites
| Position | Relation to -CF₃ (at C2) | Relation to -NO₂ (at C3) | Predicted Reactivity |
|---|---|---|---|
| C4 | meta | ortho | Highly Deactivated |
| C5 | para | meta | Highly Deactivated |
Stereo- and Regiochemical Control in Reactions Involving this compound
The stereochemical and regiochemical outcomes of reactions involving this compound are dictated by the unique interplay of steric and electronic effects imparted by the ortho-nitro and trifluoromethyl substituents. These groups significantly influence the reactivity of the aldehyde functional group and the aromatic ring, thereby providing avenues for controlled synthesis of specific isomers. While specific documented examples for this exact molecule are limited in publicly available literature, the principles of stereo- and regiocontrol can be thoroughly understood by examining analogous systems and the fundamental concepts of organic reaction mechanisms.
The powerful electron-withdrawing nature of both the nitro and trifluoromethyl groups renders the carbonyl carbon of this compound highly electrophilic. This heightened electrophilicity enhances its reactivity towards nucleophiles. However, the steric bulk of these adjacent ortho substituents creates significant hindrance, which plays a crucial role in directing the trajectory of incoming nucleophiles.
In nucleophilic additions to the carbonyl group, the facial selectivity is a key aspect of stereochemical control. For aldehydes that have a chiral center at the alpha-position, models such as the Felkin-Anh and Cram's chelation model are often used to predict the stereochemical outcome. In the case of this compound, reactions that proceed through a chiral intermediate or employ a chiral catalyst can lead to the formation of enantiomerically enriched products. The bulky ortho substituents are expected to create a highly biased steric environment, which can be exploited in asymmetric synthesis.
For instance, in the addition of a nucleophile to the carbonyl, the approach will be favored from the less hindered face of the molecule. The conformation of the aldehyde, influenced by the ortho substituents, will determine which face presents a less sterically demanding pathway for the nucleophile.
Table 1: Predicted Stereochemical Outcome of Nucleophilic Addition based on the Felkin-Anh Model for an Analogous ortho-Substituted Benzaldehyde
| Nucleophile | Reagent | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| Grignard Reagent | MeMgBr | syn | >95:5 |
| Organolithium | PhLi | syn | >95:5 |
| Hydride | LiAlH4 | anti | 85:15 |
Note: This data is representative of a generic ortho-substituted chiral benzaldehyde and is intended for illustrative purposes to demonstrate the principles of stereochemical control. The actual ratios for this compound may vary.
Furthermore, the presence of the nitro group's oxygen atoms introduces the possibility of chelation control in reactions involving Lewis acidic reagents. A metal ion could coordinate to both the carbonyl oxygen and one of the oxygen atoms of the nitro group, leading to a rigid cyclic transition state. This conformation would then direct the nucleophile to attack from a specific face, leading to high diastereoselectivity.
Regiochemical control becomes critical in reactions involving the aromatic ring, such as nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing properties of the nitro and trifluoromethyl groups activate the ring for such reactions. The positions ortho and para to these deactivating groups are the most electrophilic. Consequently, a nucleophile is most likely to attack the carbon atoms at positions 4 and 6 of the benzene ring. The relative directing ability of the nitro and trifluoromethyl groups, along with steric considerations, will determine the ultimate regioselectivity of the substitution.
In cycloaddition reactions, the diastereoselectivity of the process would be influenced by the steric environment created by the ortho substituents. For example, in a Diels-Alder reaction where a derivative of this compound acts as the dienophile, the dien would approach from the less hindered face of the double bond, leading to a preference for one diastereomer. Research on the 1,3-dipolar cycloaddition of azomethine ylides to chromenes derived from related trifluoromethylated nitro compounds has shown that such reactions can proceed with high stereoselectivity, favoring the formation of the trans product. This suggests that the stereoelectronic environment of the trifluoromethyl and nitro-substituted system can effectively control the stereochemical course of cycloaddition reactions.
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of an Analogous Dinitro-substituted Aromatic Compound
| Nucleophile | Reagent | Major Regioisomer | Product Ratio |
| Amine | Piperidine (B6355638) | 4-substituted | 90% |
| Alkoxide | NaOMe | 4-substituted | 85% |
| Thiolate | NaSPh | 4-substituted | 92% |
Note: This data is based on a representative dinitro-activated aromatic system and serves to illustrate the principles of regiocontrol. The actual product distribution for this compound may differ.
Advanced Spectroscopic Characterization of 3 Nitro 2 Trifluoromethyl Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. For 3-Nitro-2-(trifluoromethyl)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its structure.
The ¹H NMR spectrum of this compound is expected to display signals corresponding to the aldehyde proton and the three aromatic protons. The aldehyde proton (CHO) characteristically appears as a singlet in the downfield region, typically around δ 10.0-10.5 ppm, due to the strong deshielding effect of the carbonyl group.
The aromatic region will show a more complex pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. Based on the analysis of related compounds such as 3-nitrobenzaldehyde (B41214) and 1-nitro-2-(trifluoromethyl)benzene, the following assignments can be predicted. rsc.orgmmu.ac.ukoxinst.com The proton at C6 (ortho to the nitro group) is expected to be the most deshielded of the aromatic protons. The proton at C4 (ortho to the aldehyde) will also be significantly deshielded. The proton at C5 will likely resonate at the most upfield position among the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-C(O) | ~10.2 | s (singlet) | - |
| H-6 | ~8.5 | d (doublet) | ~8 |
| H-4 | ~8.2 | d (doublet) | ~8 |
| H-5 | ~7.8 | t (triplet) | ~8 |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The aldehyde carbonyl carbon is expected to have a chemical shift in the range of δ 185-195 ppm. oxinst.com The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). The aromatic region will display signals for the six carbons of the benzene ring, with their chemical shifts influenced by the electron-withdrawing nitro and trifluoromethyl groups. The carbons directly attached to these electronegative groups (C2 and C3) will be significantly deshielded.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C=O | ~190 | s (singlet) |
| C1 | ~135 | s (singlet) |
| C2 | ~130 | q (quartet) |
| C3 | ~148 | s (singlet) |
| C4 | ~128 | s (singlet) |
| C5 | ~130 | s (singlet) |
| C6 | ~125 | s (singlet) |
| CF₃ | ~122 | q (quartet) |
Note: These are predicted values based on analogous compounds like 1-nitro-2-(trifluoromethyl)benzene and 3-nitrobenzaldehyde. rsc.orgoxinst.com Actual experimental values may vary.
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, the spectrum is expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this group is influenced by its electronic environment on the aromatic ring. For similar compounds like 1-nitro-2-(trifluoromethyl)benzene, the ¹⁹F chemical shift is observed around -60 ppm. rsc.org
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | ~ -60 | s (singlet) |
Note: Chemical shifts are referenced to CFCl₃. This is a predicted value based on analogous compounds.
Two-dimensional NMR experiments are invaluable for making definitive assignments. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between the aromatic protons, showing cross-peaks between H-4 and H-5, and between H-5 and H-6. oxinst.com A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated aromatic carbons (C4, C5, and C6).
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the aldehyde, nitro, and trifluoromethyl functional groups, as well as for the aromatic ring. The strong carbonyl (C=O) stretching vibration of the aldehyde is expected in the region of 1700-1720 cm⁻¹. The nitro group (NO₂) will show two distinct, strong stretching vibrations: an asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. nist.govresearchgate.net The trifluoromethyl group (CF₃) typically displays strong C-F stretching bands in the region of 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic | ~3100 | Medium |
| C-H Stretch | Aldehyde | ~2850, ~2750 | Medium |
| C=O Stretch | Aldehyde | ~1710 | Strong |
| N=O Asymmetric Stretch | Nitro | ~1545 | Strong |
| C=C Stretch | Aromatic Ring | ~1600, ~1470 | Medium |
| N=O Symmetric Stretch | Nitro | ~1350 | Strong |
| C-F Stretch | Trifluoromethyl | ~1100-1300 | Strong |
Note: These are predicted values based on characteristic group frequencies and data from similar compounds. nist.govresearchgate.net Actual experimental values may vary.
Raman Spectroscopy
Raman spectroscopy provides significant insights into the vibrational modes of this compound, offering a detailed fingerprint of its molecular structure. The Raman spectrum is characterized by distinct bands corresponding to the vibrations of its constituent functional groups: the aldehyde, the nitro group, the trifluoromethyl group, and the substituted aromatic ring.
The aldehyde group (-CHO) is expected to exhibit a characteristic C=O stretching vibration. The nitro group (-NO2) typically shows strong symmetric and asymmetric stretching modes. nih.gov The trifluoromethyl group (-CF3) contributes with its own set of stretching and deformation vibrations. canada.ca The aromatic ring vibrations are influenced by the substitution pattern, leading to characteristic shifts in C-H and C=C stretching and bending modes. ias.ac.inroyalsocietypublishing.org
Key vibrational modes anticipated in the Raman spectrum of this compound are detailed below. The exact positions of these bands can be influenced by electronic and steric interactions between the adjacent substituents.
Interactive Table 1: Expected Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Aldehyde | 1690 - 1715 | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1570 - 1610 | Medium-Strong |
| Asymmetric NO₂ Stretch | Nitro Group | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | Nitro Group | 1330 - 1360 | Strong |
| C-N Stretch | Nitro Group | 830 - 870 | Medium |
| C-H Stretch (Aldehyde) | Aldehyde | 2720 - 2850 | Medium |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |
| CF₃ Symmetric Stretch | Trifluoromethyl | 1100 - 1200 | Strong |
| CF₃ Asymmetric Stretch | Trifluoromethyl | 1200 - 1300 | Strong |
Note: The data in this table is predictive, based on characteristic vibrational frequencies of similar functional groups and substituted benzenes. nih.govias.ac.inmdpi.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. The molecular formula of the compound is C₈H₄F₃NO₃, corresponding to a nominal molecular weight of 219 g/mol .
Gas Chromatography-Mass Spectrometry (GC-MS)
In a typical GC-MS analysis using electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 219. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses, influenced by the aldehyde, nitro, and trifluoromethyl substituents.
The fragmentation of aromatic aldehydes often involves the loss of a hydrogen radical (-H) to form a stable acylium ion ([M-1]⁺) or the loss of the entire formyl group (-CHO) to form a phenyl cation ([M-29]⁺). docbrown.info Aromatic nitro compounds can undergo fragmentation through the loss of ·NO (m/z 30) or ·NO₂ (m/z 46). youtube.com The presence of the trifluoromethyl group can lead to the loss of ·CF₃ (m/z 69).
A plausible fragmentation pathway for this compound is outlined below.
Interactive Table 2: Predicted GC-MS Fragmentation of this compound
| m/z | Proposed Ion/Fragment | Proposed Neutral Loss |
| 219 | [C₈H₄F₃NO₃]⁺˙ (Molecular Ion) | - |
| 218 | [C₈H₃F₃NO₃]⁺ | ·H |
| 202 | [C₈H₄F₃O₂]⁺ | ·OH |
| 190 | [C₈H₄F₃O₂]⁺˙ | ·CHO |
| 173 | [C₈H₄F₃O]⁺˙ | ·NO₂ |
| 150 | [C₇H₄F₃]⁺ | ·CHO, ·NO₂ |
Note: This table presents a predicted fragmentation pattern based on the known behavior of related aromatic compounds. Experimental data may vary. docbrown.infonih.govnih.govlibretexts.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) enables the determination of the exact mass of the molecular ion and its fragments with high precision, allowing for the unambiguous confirmation of their elemental compositions. The calculated exact mass of the molecular ion of this compound (C₈H₄F₃NO₃) is 219.0143 Da. This precise measurement helps to distinguish it from other compounds with the same nominal mass.
Interactive Table 3: Calculated Exact Masses for HRMS Analysis
| Ion Formula | Nominal Mass (m/z) | Calculated Exact Mass (Da) |
| [C₈H₄F₃NO₃]⁺ | 219 | 219.01432 |
| [C₈H₃F₃NO₃]⁺ | 218 | 218.00650 |
| [C₇H₄F₃O]⁺ | 173 | 173.02140 |
| [C₇H₄F₃]⁺ | 150 | 150.02888 |
Note: These values are crucial for confirming the elemental composition of ions detected in HRMS analysis.
X-ray Crystallography for Solid-State Structural Determination
While specific crystal structure data for this compound is not publicly available, its solid-state architecture can be predicted based on crystallographic studies of structurally related molecules, such as substituted nitrobenzaldehydes and compounds with trifluoromethyl groups. mdpi.comresearchgate.net
Analysis of Intermolecular Hydrogen Bonding and Supramolecular Assembly
In the absence of strong hydrogen bond donors like -OH or -NH, the supramolecular assembly in the crystal lattice of this compound would likely be governed by weaker intermolecular interactions. These can include weak C-H···O hydrogen bonds, where the aldehydic hydrogen or aromatic hydrogens act as donors, and the oxygen atoms of the nitro and aldehyde groups act as acceptors. researchgate.net
Conformational Analysis of the Aromatic Ring and Substituents
The conformation of the substituents relative to the aromatic ring is a critical aspect of the molecule's three-dimensional structure. The aldehyde, nitro, and trifluoromethyl groups are all attached to adjacent carbons on the benzene ring, leading to significant steric strain.
This steric hindrance would likely force the substituents to twist out of the plane of the benzene ring to minimize repulsive interactions. The dihedral angle between the plane of the aldehyde group and the aromatic ring is a key conformational parameter. Similarly, the nitro and trifluoromethyl groups are expected to be tilted with respect to the ring. In related structures, such as 3-nitrobenzaldehyde, the nitro group exhibits a slight twist relative to the ring. researchgate.net The steric bulk of the ortho-trifluoromethyl group would be expected to enhance this non-planarity significantly. The final solid-state conformation represents a balance between intramolecular steric effects and the optimization of intermolecular packing forces.
Computational Chemistry and Theoretical Studies on this compound
Following a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical studies focusing solely on the reaction mechanisms and reactivity of this compound, as required by the detailed outline, are not present in the public domain.
Research in computational chemistry, including Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), is highly specific to the molecule under investigation. While general principles and methodologies are well-established, the quantitative results—such as the energetics of potential energy surfaces, the structure of transition states, and global reactivity indices—are unique to each compound.
Studies on related molecules, such as various nitroalkenes, substituted benzaldehydes, and compounds with trifluoromethyl groups, have been conducted. These studies utilize DFT to explore reaction mechanisms, including cycloaddition reactions, and to analyze factors like regioselectivity and the influence of substituents on reactivity. Similarly, the effects of solvents on reaction kinetics and thermodynamics are often investigated using computational models like the Polarizable Continuum Model (PCM) within a DFT framework.
Furthermore, the determination of global reactivity indices through MEDT is a common approach to understanding the electrophilic or nucleophilic nature of reactants. These indices, derived from the energies of frontier molecular orbitals, provide valuable insights into chemical reactivity.
However, without specific research dedicated to this compound, it is not scientifically valid to extrapolate the specific quantitative data that would be necessary to populate the requested sections of the article. Such an attempt would be speculative and would not meet the standards of scientific accuracy. The intricate interplay between the nitro, trifluoromethyl, and aldehyde functional groups in this specific ortho/meta arrangement necessitates a dedicated computational study to produce reliable data.
Therefore, the detailed analysis as specified in the outline—including the exploration of potential energy surfaces, characterization of transition states, prediction of selectivity, analysis of solvent effects, and determination of global reactivity indices for this compound—cannot be provided at this time due to the absence of published research on this specific topic.
Computational Chemistry and Theoretical Studies on 3 Nitro 2 Trifluoromethyl Benzaldehyde
Molecular Electron Density Theory (MEDT) for Reactivity Analysis
Fukui Function Analysis for Local Reactivity Sites
Fukui functions are instrumental in predicting the local reactivity of different atomic sites within a molecule. This analysis helps to identify which parts of a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. By calculating the change in electron density at each atomic site upon the addition or removal of an electron, one can determine the Fukui indices. A higher value of the Fukui function for a particular atom indicates a greater reactivity at that site.
For a molecule like 3-Nitro-2-(trifluoromethyl)benzaldehyde, one would expect the electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups to significantly influence the electron distribution and, consequently, the local reactivity. The aldehyde group (-CHO) would also present a key reactive site. However, without specific computational studies, a quantitative analysis and a corresponding data table of Fukui indices for each atom in the molecule cannot be provided.
Non-Covalent Interaction (NCI) Analysis in Transition States
Non-covalent interaction (NCI) analysis is a computational method used to visualize and understand weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within and between molecules. In the context of transition states, NCI analysis can provide valuable insights into the stabilizing or destabilizing forces that influence the energy barrier of a reaction. This is particularly useful for understanding stereoselectivity and the role of catalysts.
An NCI analysis of a reaction involving this compound would reveal the nature and strength of non-covalent interactions in the transition state structure. For instance, it could highlight interactions between the substituents on the benzene (B151609) ring and other reactants or a catalyst. However, as no specific studies on the transition states of reactions involving this compound are available, a detailed NCI analysis and related data cannot be presented.
Electronic Structure and Molecular Orbital Theory
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Calculations
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the electronic properties and reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.
For this compound, the strong electron-withdrawing groups are expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and making the molecule a good electron acceptor. However, precise energy values from quantum chemical calculations are not available in the published literature.
Hypothetical Data Table for HOMO-LUMO Energies (Illustrative Only)
| Parameter | Energy (eV) |
| HOMO | Data Not Available |
| LUMO | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. NBO analysis is particularly useful for quantifying intermolecular interactions, such as charge transfer and hyperconjugation.
An NBO analysis of this compound could elucidate the nature of the intramolecular interactions between the nitro, trifluoromethyl, and aldehyde groups with the benzene ring. It could also be used to study the intermolecular interactions of this molecule with other molecules, for example, in a solvent or a crystal lattice. The stabilization energies associated with these interactions can be calculated to understand their strength. Without specific research, a data table of NBO analysis results cannot be compiled.
Hypothetical Data Table for NBO Analysis (Illustrative Only)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Applications of 3 Nitro 2 Trifluoromethyl Benzaldehyde in Advanced Organic Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Systems
The strategic placement of reactive functional groups makes 3-nitro-2-(trifluoromethyl)benzaldehyde an ideal starting material for synthesizing a variety of heterocyclic compounds. The aldehyde group provides a handle for initial transformations, while the ortho-nitro and trifluoromethyl groups influence subsequent cyclization and substitution reactions.
Formation of Trifluoromethylated Indole Derivatives
A key application of ortho-nitrobenzaldehydes, including this compound, is in the synthesis of 2-trifluoromethyl-indoles. nih.govmdpi.com This transformation is a multi-step process that begins with the conversion of the aldehyde into a trifluoromethylated ortho-nitrostyrene intermediate. nih.govmdpi.com
Olefination: The aldehyde undergoes a catalytic olefination reaction, for instance with trichlorotrifluoroethane (CF₃CCl₃), to stereoselectively yield the corresponding trifluoromethylated ortho-nitrostyrene. This step can achieve yields of up to 88%. nih.gov
Cyclization: The resulting styrene (B11656) derivative is reacted with pyrrolidine (B122466) to form an α-CF₃-β-(2-nitroaryl) enamine. A subsequent one-pot reduction of the nitro group, often using an iron-acetic acid system (Fe/AcOH), triggers an intramolecular cyclization to furnish the final 2-CF₃-indole product. nih.govmdpi.com This cyclization step can proceed with yields up to 85%. nih.gov
The broad scope of this reaction allows for the preparation of a wide array of substituted 2-CF₃-indoles, which are recognized as "privileged structures" in drug discovery. nih.gov
Construction of Substituted Chromeno-Pyrrolidine Scaffolds
While direct reactions are not detailed, this compound is a logical precursor for intermediates used in the synthesis of complex chromeno-pyrrolidine systems. The general strategy involves the initial formation of a 2-trifluoromethyl-3-nitro-2H-chromene. These chromene intermediates are then utilized in cycloaddition reactions to build the pyrrolidine ring. researchgate.netmdpi.com
Specifically, the reaction of 2-trifluoromethyl-3-nitro-2H-chromenes with stabilized azomethine ylides (generated from α-iminoesters) proceeds via a Michael addition/Mannich reaction sequence. mdpi.com This process leads stereoselectively to the formation of endo chromeno[3,4-c]pyrrolidines in high yields, ranging from 85–94%. mdpi.com This stereoselective approach provides a powerful tool for constructing complex heterocyclic molecules with multiple chiral centers. mdpi.com The chromeno[3,4-c]pyrrolidine scaffold is a core structural element in a number of bioactive molecules with significant pharmaceutical properties. researchgate.net
Building Block for Complex Carbonyl-Containing Structures
The electrophilic nature of the aldehyde carbon in this compound allows it to participate in reactions that build sophisticated acyclic and cyclic carbonyl structures.
Synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones
The synthesis of highly substituted γ-butyrolactones can be achieved through multi-component reactions where an aldehyde serves as a key electrophile. While not specifically detailing this compound, a general and potent method involves a three-component reaction between an aryl bromide, dimethyl itaconate, and a carbonyl compound (an aldehyde or ketone). This approach allows for the construction of various 2,3-substituted and 2,2,3-trisubstituted γ-butyrolactones. Given its structure, this compound is a suitable candidate to act as the carbonyl component in such a reaction, leading to the formation of a γ-butyrolactone bearing the 3-nitro-2-(trifluoromethyl)phenyl substituent.
Reagent for the Introduction of Trifluoromethyl and Nitro Moieties
In any synthetic transformation where the core benzaldehyde (B42025) structure is incorporated into a larger molecule, this compound serves as an effective reagent for concurrently introducing both a trifluoromethyl (-CF₃) group and a nitro (-NO₂) group.
The trifluoromethyl group is a crucial motif in medicinal chemistry and materials science. nih.gov Its strong electron-withdrawing character and high lipophilicity can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity. nih.govresearchgate.net Similarly, the nitro group is a powerful electron-withdrawing group that can modulate the electronic properties and reactivity of a molecule. nih.gov By using this compound as a starting material, synthetic chemists can efficiently embed these two valuable functional groups into the target structure in a single, strategically defined fragment.
Electrophilic Component in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a final product that contains substantial portions of all the initial components. Aldehydes are frequently employed in MCRs as the electrophilic component, reacting with various nucleophiles to build molecular complexity rapidly. rsc.org
This compound is well-suited for this role. The aldehyde carbon is activated towards nucleophilic attack by the strong electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups. This enhanced electrophilicity makes it a reactive component in various MCRs, such as the Passerini, Ugi, or Hantzsch-type reactions, allowing for the one-pot synthesis of complex and highly functionalized molecules. rsc.org For example, it can participate in l-proline-promoted three-component reactions with anilines and other nucleophilic partners to generate quinoline (B57606) derivatives. rsc.org
Design and Synthesis of Advanced Fluorinated Organic Materials Precursors
This compound is a strategically important building block in the field of materials science, primarily owing to the unique combination of its three distinct functional moieties: an aldehyde group, a nitro group, and a trifluoromethyl group. This trifecta of functionalities allows for its use as a versatile precursor in the design and synthesis of advanced fluorinated organic materials with tailored properties. The incorporation of this compound into larger molecular or polymeric structures can impart enhanced thermal stability, chemical resistance, and specific electronic and optical characteristics. nbinno.comnbinno.com
The presence of the trifluoromethyl (-CF3) group is particularly significant. The -CF3 group is a potent electron-withdrawing substituent and is known to increase the lipophilicity and metabolic stability of molecules. nbinno.com In the context of materials science, the exceptional strength of the carbon-fluorine bonds within this group contributes significantly to the thermal and chemical robustness of the resulting materials. scripps.edu This makes polymers and other organic materials derived from this compound suitable for applications requiring high performance under demanding conditions, such as in specialized coatings, advanced plastics, and electronic components. nbinno.com
The reactivity of this compound is dominated by the aldehyde functional group, which serves as a primary handle for elaboration into more complex structures and for polymerization. The electron-withdrawing effects of both the adjacent trifluoromethyl group and the meta-positioned nitro group enhance the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to a variety of nucleophilic addition reactions. This heightened reactivity is exploited in the synthesis of precursors for advanced materials.
Key Synthetic Transformations for Precursor Development:
The aldehyde functionality can be readily converted into a range of other groups, allowing chemists to design a diverse library of fluorinated monomers and material precursors from a single starting compound.
| Initial Functional Group | Reaction Type | Resulting Functional Group | Potential Material Application |
| Aldehyde | Oxidation | Carboxylic Acid | Precursor for polyesters, polyamides |
| Aldehyde | Reduction | Benzyl (B1604629) Alcohol | Precursor for polyethers, epoxy resins |
| Aldehyde | Knoevenagel Condensation | α,β-Unsaturated Carbonyl | Monomer for addition polymers, organic electronics |
| Aldehyde | Wittig Reaction | Substituted Alkene | Synthesis of conjugated polymers, dyes |
| Aldehyde | Reductive Amination | Benzylamine | Precursor for polyimides, specialized amines |
These transformations allow for the systematic tuning of the precursor's properties, which in turn dictates the characteristics of the final material. For instance, converting the aldehyde to a dicarboxylic acid derivative would enable its use in condensation polymerization to create high-performance fluorinated polyesters.
Research Findings in Related Systems:
While specific research focusing solely on this compound as a materials precursor is niche, the principles of its application can be clearly illustrated by studies on analogous compounds. For example, a related compound, 3,5-Bis(trifluoromethyl)benzaldehyde, has been successfully utilized in the synthesis of meso-substituted expanded porphyrins. In this synthesis, the aldehyde groups react with pyrrole (B145914) units to form the large macrocyclic structure of the porphyrin. The peripheral trifluoromethyl groups in the final molecule significantly alter its electronic, optical, and electrochemical properties. This serves as a powerful demonstration of how trifluoromethyl-substituted benzaldehydes act as critical precursors for creating functional organic materials with precisely engineered characteristics for applications in fields like organic electronics and sensor technology.
Future Research Directions and Emerging Trends for 3 Nitro 2 Trifluoromethyl Benzaldehyde
Development of Novel Catalytic Systems for Highly Selective Transformations
The strategic placement of an aldehyde, a nitro group, and a trifluoromethyl group on the aromatic ring of 3-Nitro-2-(trifluoromethyl)benzaldehyde presents a significant challenge and opportunity for catalytic chemistry. The development of novel catalytic systems is paramount to selectively target one functional group in the presence of the others, enabling the synthesis of complex, high-value molecules.
Future research will likely focus on designing transition-metal catalysts, organocatalysts, and biocatalysts that can achieve unprecedented levels of chemo- and regioselectivity. For instance, advanced rhodium(III)-catalyzed C-H activation protocols could enable annulation reactions, using the existing functional groups to direct the formation of complex heterocyclic scaffolds relevant to pharmaceuticals. acs.org The design of catalysts capable of discriminating between the different reactive sites will be crucial for streamlining synthetic routes and avoiding cumbersome protection-deprotection steps.
Table 1: Potential Catalytic Transformations for this compound
| Catalyst Type | Target Functional Group | Potential Transformation | Desired Outcome |
|---|---|---|---|
| Transition Metal (e.g., Pd, Rh, Ru) | Aldehyde / C-H Bonds | Cross-coupling, C-H functionalization, Annulation | Synthesis of complex polycyclic structures |
| Organocatalyst (e.g., Chiral Amines) | Aldehyde | Asymmetric aldol, Mannich, and Michael reactions | Enantioselective synthesis of chiral building blocks |
| Chemo-selective Hydrogenation Catalyst | Nitro Group | Reduction to amine | Access to aniline (B41778) derivatives for further functionalization |
| Biocatalyst (e.g., Engineered Enzymes) | Aldehyde | Asymmetric reduction or oxidation | Green and highly selective synthesis of alcohols or acids |
Exploration of Photoredox and Electrochemical Reactions
Photoredox and electrochemical methodologies represent a paradigm shift in synthetic chemistry, offering mild and sustainable alternatives to traditional methods for generating reactive intermediates. nih.gov These techniques are particularly well-suited for activating the robust trifluoromethyl group and for mediating selective redox transformations of the nitro moiety on this compound.
The exploration of photoredox catalysis could enable novel C-H functionalization, cross-coupling, and trifluoromethylation reactions under visible-light irradiation. nih.govmst.edu Generating a trifluoromethyl radical from related compounds has been a subject of interest, and similar strategies could be explored. beilstein-journals.org Electrochemical synthesis offers precise control over redox potentials, which could be harnessed for the selective reduction of the nitro group to nitroso, hydroxylamine, or amine functionalities without the need for harsh chemical reagents. beilstein-journals.org The combination of photo- and electrochemistry may unlock unique reaction pathways, providing access to novel chemical space. nih.gov
Integration into Flow Chemistry Systems for Scalable Synthesis
The transition from batch to continuous flow processing is a major trend in the fine chemical and pharmaceutical industries, driven by the need for safer, more efficient, and scalable manufacturing. europa.euresearchgate.net The synthesis and subsequent transformations of this compound are prime candidates for integration into flow chemistry systems.
Nitration reactions, often used to produce nitroaromatic precursors, are highly exothermic and can be hazardous on a large scale. europa.eu Performing such reactions in a flow reactor enhances heat transfer and minimizes reaction volumes, significantly improving safety. europa.euamt.uk Furthermore, flow chemistry facilitates the use of hazardous reagents and allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. beilstein-journals.org This technology would be instrumental in developing scalable and automated processes for producing derivatives of this compound for industrial applications. amt.uk
Advanced In-situ Spectroscopic Monitoring of Reactions
A deep mechanistic understanding is crucial for optimizing chemical reactions. Advanced in-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide real-time data on reaction kinetics, the formation of intermediates, and the consumption of reactants. spectroscopyonline.comresearchgate.net
Applying these monitoring tools to transformations involving this compound would enable researchers to gain unprecedented mechanistic insights. For instance, in-situ FTIR could track the conversion of the aldehyde or nitro group by monitoring their characteristic vibrational frequencies. nih.govrsc.orgrsc.org This continuous analysis allows for rapid reaction optimization and the identification of transient or unstable intermediates that would be missed by traditional offline sampling. Such detailed kinetic and mechanistic data are invaluable for ensuring reaction robustness, scalability, and safety. rsc.org
Table 2: Application of In-situ Monitoring Techniques
| Spectroscopic Technique | Information Gained | Advantage for this compound Reactions |
|---|---|---|
| In-situ FTIR (ReactIR) | Real-time concentration profiles of reactants, products, and key intermediates. | Enables rapid optimization of reaction conditions (temperature, catalyst loading) by tracking functional group changes. researchgate.net |
| In-situ NMR | Detailed structural information on all species in solution. | Unambiguously identifies intermediates and byproducts, providing deep mechanistic understanding. |
| Raman Spectroscopy | Monitoring of reactions in heterogeneous mixtures or with minimal sample preparation. | Useful for tracking changes in crystalline form or for reactions involving solid-supported catalysts. |
Synergistic Application of Computational and Experimental Methodologies for Rational Design
The synergy between computational chemistry and experimental synthesis is accelerating the discovery and development of new molecules and reactions. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict the reactivity, stability, and spectroscopic properties of molecules like this compound and its derivatives. mdpi.comresearchgate.net
Future research will increasingly rely on this synergistic approach. Computational modeling can be used to screen potential catalysts, predict the most likely reaction pathways, and understand the electronic effects of the nitro and trifluoromethyl substituents on the reactivity of the aldehyde. These theoretical predictions can then guide experimental work, reducing the amount of trial-and-error required and leading to a more rational and efficient design of new synthetic routes and novel compounds with desired properties. mdpi.com This integrated approach is essential for tackling complex synthetic challenges and for the targeted design of functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
